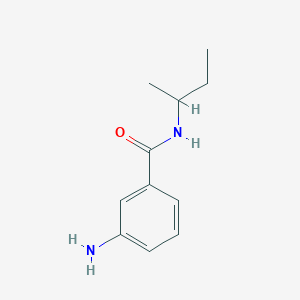

3-Amino-N-(sec-butyl)benzamide

Description

Structural Classification and Nomenclature within the Benzamide (B126) Chemical Class

From a structural standpoint, 3-Amino-N-(sec-butyl)benzamide is a disubstituted benzamide. The core of the molecule is a benzamide group, which consists of a benzene (B151609) ring attached to a carboxamide (-C(=O)N-). The nomenclature indicates its specific substitutions:

3-Amino : An amino group (-NH₂) is attached to the third carbon atom of the benzene ring, relative to the point of attachment of the amide group. This is also known as the meta position.

N-(sec-butyl) : A secondary butyl (sec-butyl) group is bonded to the nitrogen atom of the amide. This N-substitution classifies it as a secondary amide.

The compound is systematically named based on the conventions set by the International Union of Pure and Applied Chemistry (IUPAC). It is a derivative of benzoic acid and is part of a broad class of compounds utilized in various fields of chemical research. rsc.org

Table 1: Chemical Properties of 3-Amino-N-(sec-butyl)benzamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 1138442-81-5 scbt.com |

| Functional Groups | Amine (-NH₂), Amide (-CONH-), Phenyl, sec-Butyl |

| Classification | Organic Compound, Benzamide, Secondary Amide |

Rationale for Academic Investigation of the 3-Amino-N-(sec-butyl)benzamide Scaffold

The benzamide scaffold is considered a "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis. researchgate.net Academic investigation into the 3-Amino-N-(sec-butyl)benzamide structure is driven by several factors:

Synthetic Utility : The presence of multiple functional groups—the aromatic ring, the amino group, and the amide linkage—provides several reactive sites for constructing more complex molecules. The 3-amino group, in particular, serves as a key handle for further chemical modifications and the creation of diverse molecular libraries. cymitquimica.com

Structure-Activity Relationship (SAR) Studies : Researchers investigate scaffolds like this to understand how specific structural features influence a molecule's properties and reactivity. The N-sec-butyl group is of particular interest due to its steric bulk. Scientific studies explore how this group affects reaction outcomes, such as yield and the formation of byproducts. For instance, research on the closely related isomer, 2-amino-N-(sec-butyl)benzamide, revealed that the steric effect of the sec-butyl group significantly influenced the yield of quinazolinone synthesis. rsc.org

Foundation for Novel Compounds : By modifying the core structure of 3-Amino-N-(sec-butyl)benzamide, chemists can design and synthesize novel compounds with potentially unique chemical or biological characteristics. The aminobenzamide framework is a common starting point for developing new heterocyclic systems. rsc.orgmdpi.com

Overview of Prior Research on Benzamide Derivatives as Synthetic Building Blocks

Benzamide derivatives are fundamental and widely used building blocks in the field of organic synthesis. Their stability and the relative ease with which they can be prepared make them attractive starting materials for a variety of chemical transformations. rsc.org The amide bond itself is a critical functional group found in countless biologically active molecules. Current time information in Bangalore, IN.

A significant area of research involving aminobenzamide derivatives is the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of applications. mdpi.com Numerous synthetic strategies have been developed that use 2-aminobenzamides as key precursors. These methods often involve condensation with aldehydes or carboxylic acids, or more modern metal-catalyzed coupling reactions. rsc.orgmdpi.com

A notable study highlighted the direct use of the 2-amino-N-(sec-butyl)benzamide isomer in a metal-free reaction to synthesize quinazolinones. In this research, when 2-amino-N-(sec-butyl)benzamide was reacted with methylarenes, the expected quinazolinone product was formed in a 30% yield. rsc.org Interestingly, an unexpected side product was also isolated in a 41% yield. rsc.org The researchers attributed the low yield of the primary product to the steric hindrance caused by the bulky sec-butyl group on the amide nitrogen. rsc.org This finding underscores the critical role that substituents on the benzamide scaffold play in directing the course and efficiency of chemical reactions.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Amino-N-(sec-butyl)benzamide |

| 2-Amino-N-(sec-butyl)benzamide |

| Benzamide |

| Benzoic Acid |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-butan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTANQZBYUIEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294418 | |

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81882-63-5 | |

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81882-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino N Sec Butyl Benzamide

Strategies for Carbon-Nitrogen Bond Formation in Benzamides

Amide Bond Coupling Reactions

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. hepatochem.com The process generally requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net This is often achieved using coupling reagents.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). ucl.ac.ukluxembourg-bio.com The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com To improve yields and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comnih.gov Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and uronium/aminium salts like HATU, which are known for their high efficiency. ucl.ac.ukluxembourg-bio.com

A classic and direct method for amide synthesis is the Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride. atamanchemicals.comyoutube.com For the synthesis of N-(sec-butyl)benzamide derivatives, this would entail the reaction of a substituted benzoyl chloride with sec-butylamine (B1681703), often in the presence of a base to neutralize the HCl byproduct. pearson.comprepchem.com

Introduction of the sec-Butylamine Moiety

The sec-butylamine group can be introduced via the aforementioned amide coupling reactions. wikipedia.org The choice of method depends on the starting materials. If starting with 3-aminobenzoic acid, the acid would be activated and then reacted with sec-butylamine. A significant consideration is the potential for the amine on the benzene (B151609) ring to react; this often necessitates a protection-deprotection sequence.

A more direct route involves starting with a 3-substituted benzoic acid (for example, 3-nitrobenzoic acid) and converting it to the corresponding benzoyl chloride. atamanchemicals.com This acyl chloride can then be directly reacted with sec-butylamine to form the N-(sec-butyl)benzamide core structure. pearson.com The steric hindrance of the secondary amine in sec-butylamine can sometimes slow the reaction compared to a primary amine, potentially requiring slightly more forcing conditions. rsc.org

Installation of the Amino Group on the Benzene Ring

The 3-amino group on the benzamide (B126) structure can be introduced at different stages of the synthesis. nih.gov A common and effective strategy is to begin with a precursor molecule that already contains a group that can be easily converted to an amine.

A widely used precursor is 3-nitrobenzoic acid. The synthetic sequence would be:

Amide Formation : Couple 3-nitrobenzoic acid with sec-butylamine using a standard coupling agent like EDC/HOBt, or by converting the acid to 3-nitrobenzoyl chloride followed by reaction with sec-butylamine. This yields N-(sec-butyl)-3-nitrobenzamide.

Nitro Group Reduction : The nitro group is then reduced to the desired 3-amino group. This transformation is reliably achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst), or metal-acid combinations like tin or iron in hydrochloric acid.

Alternatively, one could start with 3-aminobenzoic acid. nih.gov In this case, the amino group would likely need to be protected with a suitable protecting group (e.g., Boc or Cbz) before the amide coupling step to prevent it from reacting. After the successful formation of the N-(sec-butyl)amide bond, the protecting group would be removed to reveal the final 3-amino-N-(sec-butyl)benzamide.

Stereoselective Synthesis of 3-Amino-N-(sec-butyl)benzamide and its Enantiomers

The sec-butyl group contains a chiral center, meaning that 3-Amino-N-(sec-butyl)benzamide exists as a pair of enantiomers ((R) and (S) forms). wikipedia.org The synthesis of a single enantiomer, which is often crucial for biological applications, requires a stereoselective approach.

The most direct method for stereoselective synthesis is to use an enantiomerically pure starting material. Both (R)-sec-butylamine and (S)-sec-butylamine are commercially available. By using one of these pure enantiomers in the amide coupling reaction, the chirality is directly transferred to the final product, yielding the corresponding enantiomer of 3-Amino-N-(sec-butyl)benzamide. This approach avoids the need for chiral separation later in the synthesis. google.com

If the synthesis begins with racemic sec-butylamine, a racemic mixture of the final product will be formed. The enantiomers can then be separated using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose. researchgate.net Polysaccharide-based CSPs, for example, are effective at separating the enantiomers of various chiral amines and amino acid derivatives. yakhak.orgresearchgate.net The selection of the specific chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. researchgate.net

Optimization of Reaction Conditions for Benzamide Analogs

The efficiency of benzamide synthesis is highly dependent on reaction conditions. Optimization studies for analogous reactions typically investigate the effects of catalysts, solvents, bases, and temperature to maximize product yield and minimize reaction time. researchgate.netrsc.org

For instance, in a metal-free N-benzoylation reaction, various bases and solvents were screened. beilstein-journals.org It was found that an inorganic base like potassium carbonate was superior to organic bases, and acetonitrile (B52724) was the optimal solvent. beilstein-journals.org In another example involving a manganese-catalyzed reaction, parameters such as the specific manganese catalyst, the type of ligand, the base, and the temperature were systematically varied. rsc.org The optimal conditions were identified as using Mn(CO)₅Br with a specific ligand (L7) and K₂CO₃ as the base in methanol (B129727) at 130 °C, which resulted in an 83% isolated yield. rsc.org

Below is a representative data table illustrating how such an optimization might be structured for a hypothetical coupling reaction to form a benzamide analog.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HATU | DIPEA | DMF | 25 | 85 |

| 2 | EDC/HOBt | DIPEA | DMF | 25 | 78 |

| 3 | HATU | NMM | DMF | 25 | 80 |

| 4 | HATU | DIPEA | CH₂Cl₂ | 25 | 65 |

| 5 | HATU | DIPEA | CH₃CN | 25 | 72 |

| 6 | HATU | DIPEA | DMF | 50 | 84 |

This table is a hypothetical representation based on typical optimization studies for amide coupling reactions. rsc.orgbeilstein-journals.orgresearchgate.netgrowingscience.com

Green Chemistry Principles in 3-Amino-N-(sec-butyl)benzamide Synthesis

The synthesis of amides is a key area of focus for the application of green chemistry principles, aiming to reduce environmental impact. sioc-journal.cnsigmaaldrich.com Traditional methods often use stoichiometric amounts of coupling reagents, which generates significant chemical waste. ucl.ac.uk

Modern green approaches to amide synthesis include:

Catalytic Amidation : The development of catalytic methods is a primary goal. sigmaaldrich.com This includes dehydrogenative coupling of alcohols and amines catalyzed by ruthenium complexes, and direct amidations using boronic acid organocatalysts. sigmaaldrich.com These methods avoid the formation of large amounts of byproduct waste.

Biocatalysis : Enzymes are increasingly used for amide bond formation. Hydrolases can be used in low-water systems to drive the reaction equilibrium towards amide synthesis. rsc.org ATP-dependent enzymes also show promise for forming amides in aqueous media. rsc.org

Atom Economy : Green methods strive for high atom economy, where most of the atoms from the reactants are incorporated into the final product. Catalytic processes are inherently more atom-economical than those using stoichiometric activating agents. acs.org

Greener Solvents and Reagents : Research focuses on replacing hazardous solvents and reagents. For example, the use of reusable Brønsted acidic ionic liquids as both the catalyst and the solvent for direct amidation represents a significant green improvement. acs.org

By adopting these principles, the synthesis of 3-Amino-N-(sec-butyl)benzamide and its analogs can be made more sustainable and environmentally friendly.

Computational and Theoretical Studies on 3 Amino N Sec Butyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools used to predict the electronic properties and, by extension, the chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex wavefunctions of all its electrons. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

If applied to 3-Amino-N-(sec-butyl)benzamide, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Molecular Orbital Energies: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Predict Global Reactivity Descriptors: Using the HOMO and LUMO energies, properties like electronegativity, chemical hardness, and global electrophilicity index can be calculated to quantify the molecule's reactivity. For instance, studies on other benzamide (B126) derivatives have used DFT to evaluate these parameters to understand their chemical behavior.

Table 1: Examples of Global Reactivity Descriptors Derivable from DFT (Note: These are examples of parameters and not actual data for 3-Amino-N-(sec-butyl)benzamide)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can offer higher accuracy for certain properties. A study on 1-amino-2,6-dimethylpiperidine, for example, utilized both HF and DFT methods to calculate molecular geometry and vibrational frequencies, demonstrating how these techniques can be used in concert.

Molecular Modeling and Conformational Analysis

The sec-butyl group in 3-Amino-N-(sec-butyl)benzamide is flexible, meaning the molecule can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy differences between them.

This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site. Molecular modeling techniques, often using force fields (molecular mechanics) or quantum methods like DFT, can systematically explore the potential energy surface of the molecule to locate low-energy conformers. For related compounds like 1,3-amino alcohols, DFT calculations have been successfully used to determine that the most stable conformations are stabilized by intramolecular hydrogen bonds.

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies or electronic transitions, researchers can assign peaks in experimental spectra (like Infrared and UV-Vis) to specific molecular motions or electronic excitations.

For 3-Amino-N-(sec-butyl)benzamide, quantum chemical calculations could predict:

Infrared (IR) and Raman Spectra: By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This helps in assigning experimental IR and Raman bands to specific functional group vibrations, such as N-H stretches of the amino group, the C=O stretch of the amide, and various aromatic ring vibrations. Studies on other complex organic molecules frequently show a strong correlation between computed and experimental vibrational spectra.

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants, aiding in the interpretation of experimental NMR data and confirming the molecular structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions. This allows for the prediction of the absorption maxima (λmax) in a UV-Vis spectrum, which correspond to electrons being promoted from occupied to unoccupied molecular orbitals.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a reaction's potential energy surface can be constructed.

For 3-Amino-N-(sec-butyl)benzamide, this could involve studying its synthesis, degradation, or metabolic pathways. Key information that could be obtained includes:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur, which is determined by the energy of the transition state relative to the reactants.

Transition State (TS) Geometry: The specific molecular structure at the highest point of the reaction energy profile. Identifying the TS is crucial for understanding how bonds are formed and broken.

Thermodynamics: Calculation of the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction to determine if it is exothermic/endothermic and spontaneous/non-spontaneous.

For example, DFT studies on the thermal decomposition of N-substituted diacetamides have explored different potential mechanisms, including those involving six-membered cyclic transition states, to explain the reaction kinetics.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting chemical reactivity. The MESP map is color-coded to show different regions of charge distribution:

Red Regions: Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen or nitrogen. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These areas are sites for nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For 3-Amino-N-(sec-butyl)benzamide, an MESP map would likely show negative potential (red) around the carbonyl oxygen and the amino nitrogen, highlighting these as sites for hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected around the N-H protons of the amino and amide groups, indicating their role as hydrogen bond donors. MESP analysis is a standard feature in computational studies of molecules with biological relevance, such as the fungicide benomyl, to identify active sites for molecular interactions.

Chemical Reactivity and Derivatization of 3 Amino N Sec Butyl Benzamide

Transformations at the Amino Group

The aromatic amino group is a versatile handle for chemical modification, allowing for reactions such as acylation, sulfonylation, alkylation, diazotization, and the formation of heterocyclic structures.

The primary amino group of 3-Amino-N-(sec-butyl)benzamide can readily undergo acylation with acyl halides or anhydrides to form the corresponding N-acylated derivatives. This reaction is a common method for introducing various acyl groups, which can modify the compound's properties. Similarly, sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The sulfonylation of aromatic amines is a well-established transformation in organic synthesis, often utilized in the preparation of medicinally important sulfonamides. sapub.org The reaction of an aromatic amine with a sulfonyl chloride in the presence of a base is a common and efficient method. sapub.org However, for less nucleophilic amines, harsher reaction conditions may be necessary. sapub.org The use of microwave irradiation in solvent-free conditions has been explored as a green methodology for the sulfonylation of aromatic amines, offering high yields and short reaction times. researchgate.net Superacidic conditions have also been shown to promote the sulfonylation of aromatic amines, allowing for non-classical site functionalization. acs.org

| Reagent Type | General Reactant | Expected Product |

| Acyl Halide | R-COCl | 3-(Acylamino)-N-(sec-butyl)benzamide |

| Sulfonyl Chloride | R-SO₂Cl | 3-(Sulfonamido)-N-(sec-butyl)benzamide |

The amino group can be alkylated, although direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding alkylated amine. wikipedia.orgorganic-chemistry.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org

The reductive amination of aromatic amines with aldehydes or ketones provides a versatile route to N-substituted derivatives. The reaction can be performed in a one-pot manner and is compatible with a wide range of functional groups. organic-chemistry.orgfrontiersin.org Iron-catalyzed reductive amination of ketones and aldehydes with ammonia (B1221849) has been developed as an attractive method for the synthesis of primary amines. d-nb.info

| Carbonyl Compound | Intermediate | Product of Reductive Amination |

| Aldehyde (R'-CHO) | Imine | 3-(Alkylamino)-N-(sec-butyl)benzamide |

| Ketone (R'-CO-R'') | Imine | 3-(Dialkylamino)-N-(sec-butyl)benzamide |

The primary aromatic amino group of 3-Amino-N-(sec-butyl)benzamide can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. cdnsciencepub.com Diazonium salts are highly versatile intermediates that can undergo a variety of transformations, including Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halides, cyano, hydroxyl) onto the aromatic ring.

The diazotization of aminobenzamides is a key step in the synthesis of various heterocyclic compounds, such as benzotriazinones. cdnsciencepub.comrsc.org For example, the diazotization of 2-amino-N-substituted benzamides can lead to the formation of N-substituted 1,2,3-benzotriazin-4(3H)-ones. rsc.org

The amino and amide functionalities of aminobenzamides can participate in cyclization reactions to form heterocyclic ring systems. For instance, 2-aminobenzamides are common precursors for the synthesis of quinazolinones. organic-chemistry.orgnih.govacs.orgnih.gov While the specific reactivity of the 3-amino isomer in this context is less commonly reported, it is plausible that under certain conditions, it could undergo analogous cyclization reactions, potentially with different reagents or leading to isomeric products. One study on the reaction of 2-amino-N-(sec-butyl)benzamide to form quinazolinones noted that the steric effect of the sec-butyl group could influence the reaction yield. rsc.org This suggests that the nature of the N-substituent is an important factor in these cyclization reactions.

The synthesis of quinazolinones from 2-aminobenzamides can be achieved through various methods, including condensation with aldehydes, nih.gov alcohols, rsc.org or other carbonyl compounds, often in the presence of a catalyst and/or an oxidant. nih.govacs.orgrsc.org

Modifications of the Amide Linkage

The N-(sec-butyl)benzamide moiety is generally stable, but can undergo chemical transformations under specific conditions.

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-aminobenzoic acid and sec-butylamine (B1681703). Acid-catalyzed hydrolysis typically requires strong acids and elevated temperatures. researchgate.netrsc.orgcdnsciencepub.comcdnsciencepub.com Base-catalyzed hydrolysis also generally requires forcing conditions, though the reactivity can be influenced by substituents on the aromatic ring and the N-alkyl group. mdpi.comarkat-usa.orgacs.org

Transamidation, the exchange of the amine portion of an amide, is another possible reaction. This process typically requires a catalyst and can be promoted by metal-free conditions, for example by using Al₂O₃ as a reusable catalyst. rsc.orgbuet.ac.bd Other methods for transamidation of secondary amides include the use of tert-butyl nitrite rsc.org or activation of the amide with a Boc group. organic-chemistry.orgacs.org

| Reaction | Conditions | Products |

| Acid Hydrolysis | Strong acid (e.g., H₂SO₄), heat | 3-Aminobenzoic acid + sec-Butylamine |

| Base Hydrolysis | Strong base (e.g., NaOH), heat | 3-Aminobenzoate + sec-Butylamine |

| Transamidation | Amine (R'R''NH), catalyst | 3-Amino-N-(R')-N-(R'')-benzamide + sec-Butylamine |

Reduction of the Amide Carbonyl

The chemical reactivity of 3-Amino-N-(sec-butyl)benzamide is influenced by its three main functional groups: the primary amino group, the secondary amide, and the aromatic ring. The reduction of the amide carbonyl group in N-substituted benzamides can be achieved using strong reducing agents. While specific studies on 3-Amino-N-(sec-butyl)benzamide are not prevalent, the reduction of similar amide structures suggests that powerful reagents like lithium aluminum hydride (LiAlH₄) would be necessary to convert the amide to the corresponding amine. This type of reduction is a fundamental transformation in organic synthesis, though it requires vigorous, anhydrous conditions and careful handling of the pyrophoric reagent. The presence of the amino group on the aromatic ring could potentially interfere with the reaction, necessitating a protection strategy for the amino group prior to reduction to prevent undesired side reactions.

Functionalization of the Aromatic Ring

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 3-Amino-N-(sec-butyl)benzamide is activated towards electrophilic aromatic substitution (EAS) by the presence of the amino group (-NH₂) and deactivated by the N-(sec-butyl)benzamide group. The amino group is a potent activating group and an ortho-, para-director, while the amide group is a deactivating group and a meta-director. masterorganicchemistry.comwikipedia.org

In an electrophilic aromatic substitution reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

The directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. For 3-Amino-N-(sec-butyl)benzamide, the powerful activating and ortho-, para-directing effect of the amino group will dominate. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group, which are positions 2, 4, and 6.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

The interplay between the activating amino group and the deactivating amide group makes predicting the precise regioselectivity complex without experimental data.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comeie.gr While specific examples for 3-Amino-N-(sec-butyl)benzamide are scarce, the principles can be applied from similar structures. For these reactions to occur, the aromatic ring typically needs to be functionalized with a halide (e.g., I, Br, Cl) or a triflate.

If 3-Amino-N-(sec-butyl)benzamide were halogenated, it could participate in various coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds. nih.gov

Heck Coupling: This reaction involves the palladium-catalyzed coupling of an organohalide with an alkene. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov

Negishi Coupling: This reaction couples an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. mdpi.com

For instance, a study on 2-amino-5-iodobenzamide (B1582221) demonstrated successful Sonogashira cross-coupling with terminal acetylenes using a Pd/C-PPh₃-CuI catalyst system. mdpi.com This suggests that a halogenated derivative of 3-Amino-N-(sec-butyl)benzamide could undergo similar transformations.

Derivatization Strategies for Enhanced Analytical Characterization

Derivatization is a common technique in analytical chemistry to modify an analyte to improve its chromatographic behavior and detection sensitivity. unitedchem.comtandfonline.com For a compound like 3-Amino-N-(sec-butyl)benzamide, derivatization would target the active hydrogens on the primary amino group and the secondary amide.

Trimethylsilylation

Trimethylsilylation involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. unitedchem.com This process reduces the polarity of the analyte, increases its volatility, and enhances its thermal stability, making it more suitable for gas chromatography (GC) analysis. nih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. iu.edusigmaaldrich.com

The reaction with BSTFA would likely derivatize both the primary amino group and the secondary amide of 3-Amino-N-(sec-butyl)benzamide. The resulting TMS derivative would be more volatile and provide a more complex mass spectrum, aiding in its identification by GC-MS. sigmaaldrich.com

Table 1: Common Trimethylsilylation Reagents and Their Properties

| Reagent | Abbreviation | Byproducts | Notes |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide | BSA | N-acetyltrimethylsilylamine | Applicable to a wide range of compounds including amines and amides. tcichemicals.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | A powerful silylating agent. iu.eduresearchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Byproducts are more volatile, making it valuable for GC analysis. sigmaaldrich.com |

This table is generated based on information from various sources. iu.edusigmaaldrich.comtcichemicals.comresearchgate.net

Acyl Derivatization

Acylation involves the introduction of an acyl group (R-C=O) by reacting the analyte with an acylating agent, typically an acid anhydride (B1165640). unitedchem.com This method is particularly useful for primary and secondary amines. iu.educhemicalbook.com The resulting derivatives are less polar and more volatile. restek.com A key advantage of using fluorinated acylating agents is the introduction of electron-capturing groups, which significantly enhances the sensitivity of detection by electron capture detection (ECD) in GC. chemicalbook.comsigmaaldrich.com

Common acylating reagents include:

Trifluoroacetic anhydride (TFAA): Reacts with amines to form trifluoroacetyl derivatives. restek.comsigmaaldrich.comchemicalbook.com These derivatives are more volatile and suitable for GC analysis. chemicalbook.com

Heptafluorobutyric anhydride (HFAA): This reagent is frequently used for the derivatization of primary and secondary amines to form stable and volatile derivatives for GC-MS analysis. chemicalbook.comsigmaaldrich.comodu.edu

The primary amino group of 3-Amino-N-(sec-butyl)benzamide would readily react with these anhydrides. The secondary amide nitrogen is less reactive and may require more forcing conditions to be acylated.

Table 2: Common Acylating Reagents for Derivatization

| Reagent | Abbreviation | Functional Groups Targeted | Advantages for GC Analysis |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | Alcohols, phenols, primary and secondary amines unitedchem.comrestek.com | Creates less polar, more volatile derivatives. restek.com Introduces electron-capturing groups for enhanced ECD detection. chemicalbook.com |

| Pentafluoropropionic anhydride | PFAA | Alcohols, phenols, amines unitedchem.com | Similar to TFAA, provides volatile derivatives with good ECD response. |

This table is generated based on information from various sources. unitedchem.comchemicalbook.comrestek.comsigmaaldrich.comchemicalbook.com

Potential Non Biological Research Applications and Future Directions

Role as a Synthetic Intermediate in Organic Chemistry

The presence of both an amino group and an amide functionality makes 3-Amino-N-(sec-butyl)benzamide a valuable building block in organic synthesis. The aromatic amine can undergo a wide array of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of various functional groups. This versatility enables its use in the synthesis of more complex molecules. For instance, it can serve as a precursor for the synthesis of various heterocyclic compounds, which are of great importance in medicinal chemistry and materials science.

The amide group, while generally less reactive, can also participate in or direct chemical reactions. Its presence influences the electronic properties of the aromatic ring, thereby affecting the reactivity of the amino group. The chirality of the sec-butyl group is another significant feature, making it a useful starting material for the synthesis of enantiomerically pure compounds.

Exploration in Supramolecular Chemistry and Host-Guest Systems

The structure of 3-Amino-N-(sec-butyl)benzamide is well-suited for applications in supramolecular chemistry. The amide and amine groups are capable of forming strong hydrogen bonds, which are fundamental to the self-assembly of molecules into larger, well-defined structures. This ability to form predictable intermolecular interactions makes it a candidate for the design of molecular gels, liquid crystals, and other organized molecular assemblies.

In the context of host-guest chemistry, the benzamide (B126) core can act as a recognition site for various guest molecules. By modifying the aromatic ring or the sec-butyl group, it is possible to tune the size, shape, and chemical properties of the binding cavity, allowing for the selective recognition of specific guests. This could lead to the development of new sensors or separation technologies.

Development as Ligands in Catalysis

The amino and amide groups in 3-Amino-N-(sec-butyl)benzamide can coordinate with metal ions, making it a potential ligand for use in catalysis. The development of chiral ligands is of particular importance for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The inherent chirality of the sec-butyl group in 3-Amino-N-(sec-butyl)benzamide makes it an attractive scaffold for the design of new chiral ligands.

By synthesizing derivatives of 3-Amino-N-(sec-butyl)benzamide with additional coordinating groups, it may be possible to create ligands that can be used in a variety of catalytic transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The modular nature of the molecule allows for fine-tuning of the ligand's steric and electronic properties to optimize its performance in a given catalytic system.

Application in Advanced Materials Science

The potential for 3-Amino-N-(sec-butyl)benzamide to be incorporated into polymers and other advanced materials is an area of growing interest. Its rigid aromatic core can impart thermal stability and mechanical strength to polymers, while the functional groups provide sites for cross-linking or further modification. The ability of the molecule to participate in hydrogen bonding can also be exploited to create materials with specific properties, such as self-healing capabilities or responsiveness to external stimuli.

Furthermore, the incorporation of this and similar benzamide structures into the backbone of conjugated polymers could lead to new materials with interesting optoelectronic properties. Such materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Future Research Trajectories for the 3-Amino-N-(sec-butyl)benzamide Scaffold

The 3-Amino-N-(sec-butyl)benzamide scaffold holds considerable promise for future research. Key areas for further investigation include the development of more efficient synthetic routes to this and related compounds, as well as a more thorough exploration of its potential in the areas outlined above.

Future work will likely focus on:

Synthesis of Novel Derivatives: The creation of a library of derivatives with different substituents on the aromatic ring and the amide nitrogen will allow for a systematic study of structure-property relationships.

Advanced Supramolecular Structures: The design and synthesis of more complex self-assembling systems based on this scaffold could lead to new functional materials with applications in nanotechnology and biomedicine.

Catalyst Development: The development of new and more effective catalysts based on ligands derived from 3-Amino-N-(sec-butyl)benzamide is a promising avenue for future research, particularly in the area of asymmetric catalysis.

Polymer and Materials Chemistry: The incorporation of this scaffold into a wider range of polymeric and composite materials could lead to the development of new high-performance materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Amino-N-(sec-butyl)benzamide that influence its stability and solubility in experimental conditions?

- Answer : Critical properties include LogD values (1.47 at pH 5.5 and 7.4), acid dissociation constant (pKa ≈ 11.93), hydrogen bonding capacity (3 donors/acceptors), and polar surface area (84.22 Ų). These parameters guide solvent selection, storage conditions (-20°C recommended), and formulation strategies for in vitro assays .

Q. What spectroscopic methods are commonly used to characterize 3-Amino-N-(sec-butyl)benzamide and its derivatives?

- Answer : High-resolution NMR (e.g., H and C) confirms substituent positions and purity. ESI-MS and exact mass analysis (e.g., 303.3 m/z for brominated analogs) validate molecular weight and isotopic patterns. IR spectroscopy identifies amide and aromatic functionalities .

Q. How can researchers safely handle 3-Amino-N-(sec-butyl)benzamide given its toxicity profile?

- Answer : Use PPE (gloves, goggles), avoid dust formation, and ensure ventilation. Acute oral toxicity (H302), skin irritation (H315), and respiratory effects (H335) require strict adherence to waste disposal protocols (e.g., professional hazardous waste services) .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxy/methoxy groups) enhance the antioxidant activity of 3-Amino-N-(sec-butyl)benzamide derivatives?

- Answer : Introducing trihydroxy substituents (e.g., derivative 26 in DPPH/FRAP assays) improves radical scavenging via hydrogen bonding stabilization. Computational studies show protonated amino groups and electron-donating substituents (e.g., methoxy) enhance redox activity .

Q. What experimental strategies mitigate off-target effects when using 3-aminobenzamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors?

- Answer : Dose optimization (<1 mM) minimizes interference with glucose metabolism and DNA synthesis. Pair inhibitor studies with rescue experiments (e.g., NAD+ supplementation) and validate specificity using knockout cell lines or orthogonal assays .

Q. How can researchers resolve contradictions between computational predictions and experimental data for benzamide derivatives?

- Answer : Cross-validate computational models (e.g., ACD/Labs Percepta) with experimental LogD/LogP measurements. Adjust protonation states in silico to match physiological pH conditions and account for solvent effects in docking studies .

Q. What synthetic routes enable the efficient preparation of 3-Amino-N-(sec-butyl)benzamide analogs with varied alkyl/aryl substituents?

- Answer : Use reductive amination (e.g., zinc dust/ammonium formate) for nitro-to-amine conversion. Coupling reactions (e.g., EDC/HOBt) link substituted benzoyl chlorides to sec-butylamine. Purify intermediates via column chromatography to minimize byproducts .

Q. How do steric and electronic factors influence the inhibitory potency of 3-Amino-N-(sec-butyl)benzamide against target enzymes?

- Answer : Bulky sec-butyl groups reduce binding affinity in sterically constrained active sites. Electron-withdrawing substituents (e.g., trifluoromethyl) enhance interactions with hydrophobic pockets, as seen in kinase inhibition assays .

Methodological Notes

- Data Validation : Cross-reference NMR shifts and mass spectra with databases (e.g., PubChem, NIST) to confirm compound identity .

- Stability Testing : Monitor degradation under varying pH/temperature using HPLC-UV or LC-MS, especially for long-term storage .

- Computational Tools : Utilize Gaussian or Schrödinger suites for DFT calculations to predict reactivity and optimize scaffold design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.